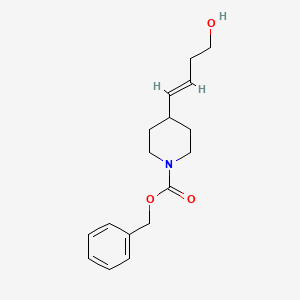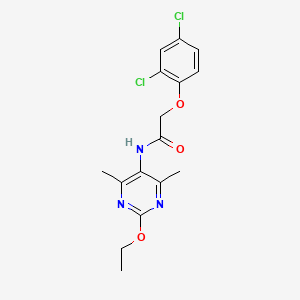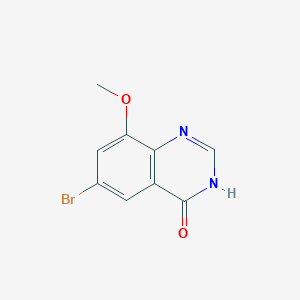![molecular formula C16H19N5O2 B2545548 (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380095-96-3](/img/structure/B2545548.png)
(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with various enzymes and receptors. For example, it has been shown to inhibit PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to vasodilation and improved blood flow. Similarly, its inhibition of adenosine A2A receptor and histamine H3 receptor has been shown to have potential therapeutic effects in Parkinson's disease and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Its inhibitory effects on PDE5, adenosine A2A receptor, and histamine H3 receptor have been discussed above. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is its ability to selectively inhibit various enzymes and receptors, making it a potential candidate for the treatment of specific diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions related to (5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One direction involves the development of more efficient and selective synthesis methods for this compound. Another direction involves further investigation of its potential therapeutic effects in various diseases, including erectile dysfunction, Parkinson's disease, and Alzheimer's disease. Additionally, its antioxidant and anti-inflammatory effects warrant further investigation for potential applications in other diseases associated with oxidative stress and inflammation. Finally, its potential toxicity requires further investigation to ensure its safety for clinical use.
Métodos De Síntesis
(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can be synthesized using various methods. One of the most common methods involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(5-methylpyrimidin-2-yloxy)piperidine-1-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on various enzymes and receptors, including phosphodiesterase 5 (PDE5), adenosine A2A receptor, and histamine H3 receptor. These inhibitory effects make it a potential candidate for the treatment of various diseases, including erectile dysfunction, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-7-19-16(20-8-11)23-13-3-5-21(6-4-13)15(22)14-10-17-12(2)9-18-14/h7-10,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHZGXNALDJGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)
![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)
![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)
![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)